5-(4-hydroxy-3-nitrobenzylidene)-3-(3-phenylpropyl)-1,3-thiazolidine-2,4-dione
Overview
Description
5-(4-hydroxy-3-nitrobenzylidene)-3-(3-phenylpropyl)-1,3-thiazolidine-2,4-dione, commonly known as HNTD, is a heterocyclic compound that has been extensively studied in the field of medicinal chemistry. It has shown promising results in various scientific research applications, including its potential as an anti-cancer agent, anti-inflammatory agent, and anti-diabetic agent.
Mechanism of Action
The exact mechanism of action of HNTD is not fully understood. However, it has been proposed that HNTD induces apoptosis in cancer cells by activating the JNK signaling pathway and inhibiting the Akt/mTOR pathway. HNTD may also inhibit the NF-κB pathway, leading to a reduction in inflammation.
Biochemical and Physiological Effects:
HNTD has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines and chemokines, improve insulin sensitivity and glucose uptake, and reduce blood glucose levels. HNTD has also been shown to have antioxidant properties and to protect against oxidative stress.
Advantages and Limitations for Lab Experiments
One of the main advantages of HNTD in lab experiments is its low toxicity. It has been shown to have low cytotoxicity in normal cells, making it a promising candidate for further development as a therapeutic agent. However, one of the limitations of HNTD is its poor solubility in water, which can make it difficult to work with in lab experiments.
Future Directions
There are several future directions for the study of HNTD. One direction is to further investigate its potential as an anti-cancer agent. This could include studying its effects on different types of cancer cells, as well as its potential for combination therapy with other anti-cancer agents.
Another direction is to investigate its potential as an anti-inflammatory agent. This could include studying its effects on different inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
Finally, there is potential for further investigation into its potential as an anti-diabetic agent. This could include studying its effects on different animal models of diabetes, as well as its potential for combination therapy with other anti-diabetic agents.
In conclusion, HNTD is a promising compound that has shown potential as an anti-cancer agent, anti-inflammatory agent, and anti-diabetic agent. Further research is needed to fully understand its mechanism of action and to explore its potential in various scientific research applications.
Scientific Research Applications
HNTD has been extensively studied in various scientific research applications. One of the most promising applications of HNTD is its potential as an anti-cancer agent. It has been shown to induce apoptosis (programmed cell death) in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. HNTD has also been shown to inhibit the growth and metastasis of cancer cells in vivo.
HNTD has also shown potential as an anti-inflammatory agent. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, as well as the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response.
In addition, HNTD has been studied for its potential as an anti-diabetic agent. It has been shown to improve insulin sensitivity and glucose uptake in skeletal muscle cells, as well as reduce blood glucose levels in diabetic mice.
properties
IUPAC Name |
(5Z)-5-[(4-hydroxy-3-nitrophenyl)methylidene]-3-(3-phenylpropyl)-1,3-thiazolidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O5S/c22-16-9-8-14(11-15(16)21(25)26)12-17-18(23)20(19(24)27-17)10-4-7-13-5-2-1-3-6-13/h1-3,5-6,8-9,11-12,22H,4,7,10H2/b17-12- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDEYFOUPZMMJET-ATVHPVEESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCN2C(=O)C(=CC3=CC(=C(C=C3)O)[N+](=O)[O-])SC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCCN2C(=O)/C(=C/C3=CC(=C(C=C3)O)[N+](=O)[O-])/SC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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